N,N-dimethylazetidin-3-amine hydrochloride N,N-dimethylazetidin-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 935670-07-8
VCID: VC2276001
InChI: InChI=1S/C5H12N2.ClH/c1-7(2)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H
SMILES: CN(C)C1CNC1.Cl
Molecular Formula: C5H13ClN2
Molecular Weight: 136.62 g/mol

N,N-dimethylazetidin-3-amine hydrochloride

CAS No.: 935670-07-8

Cat. No.: VC2276001

Molecular Formula: C5H13ClN2

Molecular Weight: 136.62 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethylazetidin-3-amine hydrochloride - 935670-07-8

Specification

CAS No. 935670-07-8
Molecular Formula C5H13ClN2
Molecular Weight 136.62 g/mol
IUPAC Name N,N-dimethylazetidin-3-amine;hydrochloride
Standard InChI InChI=1S/C5H12N2.ClH/c1-7(2)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H
Standard InChI Key BMUIAEREBKVJQG-UHFFFAOYSA-N
SMILES CN(C)C1CNC1.Cl
Canonical SMILES CN(C)C1CNC1.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

N,N-dimethylazetidin-3-amine hydrochloride consists of a four-membered azetidine ring with a dimethylamine group attached at the 3-position, plus a hydrochloride salt. The azetidine ring is a saturated heterocycle containing one nitrogen atom, which contributes to the compound's chemical reactivity and potential biological interactions .

Physical and Chemical Properties

The physical and chemical properties of N,N-dimethylazetidin-3-amine hydrochloride are summarized in the table below:

PropertyValue
Molecular FormulaC5H13ClN2
Molecular Weight136.62 g/mol
CAS Number935670-07-8
Parent CompoundN,N-dimethylazetidin-3-amine (CID 10351656)
Physical StateSolid
SolubilitySoluble in water and polar organic solvents
Storage ConditionsRoom temperature

The hydrochloride salt formation enhances the compound's water solubility compared to its free base form, which is advantageous for various research applications .

Identifiers and Nomenclature

Several chemical identifiers and alternative names exist for N,N-dimethylazetidin-3-amine hydrochloride:

Synonyms:

  • 1-Azetidin-3-yl-dimethylamine hydrochloride

  • N,N-DIMETHYLAZETIDIN-3-AMINE HCL

  • N,N-dimethylazetidin-3-amine;hydrochloride

Chemical Identifiers:

  • InChI: InChI=1S/C5H12N2.ClH/c1-7(2)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H

  • InChIKey: BMUIAEREBKVJQG-UHFFFAOYSA-N

  • SMILES: CN(C)C1CNC1.Cl

Synthesis and Preparation Methods

Stock Solution Preparation

For research applications, precise solution preparation is essential. The table below provides guidance for preparing stock solutions of various concentrations:

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM7.3196 mL36.5979 mL73.1957 mL
5 mM1.4639 mL7.3196 mL14.6391 mL
10 mM0.732 mL3.6598 mL7.3196 mL

For stable stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months. To increase solubility, the compound can be heated to 37°C and then sonicated in an ultrasonic bath .

Chemical Reactivity and Mechanisms

Functional Group Reactivity

N,N-dimethylazetidin-3-amine hydrochloride contains several reactive functional groups that contribute to its chemical behavior:

  • The azetidine ring: A strained four-membered ring that can undergo ring-opening reactions under specific conditions

  • The tertiary amine (dimethylamine) group: Acts as a nucleophile and can participate in various substitution and addition reactions

  • The hydrochloride salt: Influences solubility and can participate in acid-base reactions

These functional groups enable the compound to participate in various chemical transformations, making it valuable in organic synthesis applications .

Applications in Research and Industry

Pharmaceutical Research

N,N-dimethylazetidin-3-amine hydrochloride has potential applications in pharmaceutical research, particularly due to its azetidine structure. Related azetidine derivatives have shown promise in various therapeutic areas .

The compound may serve as a building block in the synthesis of more complex bioactive molecules. Azetidine-containing compounds have been explored for their potential as:

  • Enzyme inhibitors

  • Receptor modulators

  • CNS-active agents

The unique structure of the azetidine ring, combined with the dimethylamine functionality, could provide distinct binding interactions with biological targets .

Synthetic Chemistry Applications

In synthetic chemistry, N,N-dimethylazetidin-3-amine hydrochloride serves as a valuable intermediate or building block for the creation of more complex molecules. Its well-defined stereochemistry and functional groups make it useful for:

  • Construction of libraries of small molecules for drug discovery

  • Development of structure-activity relationship studies

  • Creation of specialized reagents for specific chemical transformations

The compound's relative stability and reactivity profile make it suitable for various synthetic methodologies .

Comparison with Similar Compounds

N,N-dimethylazetidin-3-amine Dihydrochloride

N,N-dimethylazetidin-3-amine dihydrochloride (CAS: 124668-49-1) is a closely related compound with formula C5H14N2Cl2. It differs from N,N-dimethylazetidin-3-amine hydrochloride by having an additional hydrochloride group. This affects its solubility properties and potentially its reactivity in certain applications .

Other Azetidine Derivatives

Various other azetidine derivatives share structural similarities with N,N-dimethylazetidin-3-amine hydrochloride but differ in their substitution patterns. For example, 2-aminopyrimidine derivatives with alkylated 3-amino-azetidine side chains have been studied as potent non-imidazole agonists in pharmaceutical research .

The structure-activity relationships observed with these related compounds provide valuable insights into the potential applications of N,N-dimethylazetidin-3-amine hydrochloride in drug discovery efforts .

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